molecular formula C27H26N2O6 B13444763 (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13444763
M. Wt: 474.5 g/mol
InChI Key: ORAARVKSXRTTAS-DEOSSOPVSA-N
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Description

The compound “(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid” is a synthetic organic molecule. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a hydroxyphenyl group, which is indicative of its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected amino acid is then coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides and peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, where the Fmoc group is used to protect the amino acids during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Free amine groups and deprotected peptides.

Scientific Research Applications

The compound has various applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and peptide-based drugs.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of therapeutic peptides and diagnostic tools.

    Industry: Applied in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, such as peptide bond formation. The hydroxyphenyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Compounds with similar protecting groups used in peptide synthesis.

    Boc-protected amino acids: Another class of protected amino acids using the tert-butyloxycarbonyl (Boc) group.

    Cbz-protected amino acids: Compounds using the carbobenzoxy (Cbz) group for protection.

Uniqueness

The uniqueness of the compound lies in its specific combination of the Fmoc protecting group and the hydroxyphenyl group. This combination provides distinct reactivity and applications compared to other protected amino acids.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H26N2O6/c30-18-11-9-17(10-12-18)15-24(26(32)33)29-25(31)13-14-28-27(34)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24,30H,13-16H2,(H,28,34)(H,29,31)(H,32,33)/t24-/m0/s1

InChI Key

ORAARVKSXRTTAS-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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